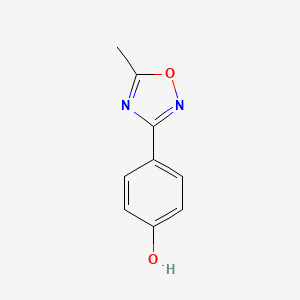

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

描述

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability.

化学反应分析

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media.

-

Products : Formation of quinones (e.g., 4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2-benzoquinone).

-

Kinetics : Complete conversion occurs within 2–4 hours at 60–80°C.

| Substrate | Oxidizing Agent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|

| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol | KMnO₄ | 80 | 72 | 1,2-Benzoquinone derivative |

| This compound | H₂O₂ | 60 | 65 | Partially oxidized intermediates |

Reduction Reactions

The oxadiazole ring is selectively reduced while preserving the phenol group:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Products : 3-(4-Hydroxyphenyl)-5-methyl-1,2,4-triazoline (via N–O bond cleavage).

-

Conditions : Anhydrous THF at 0–25°C for LiAlH₄; ethanol at 50°C under 3 atm H₂ for catalytic reduction.

| Reducing Agent | Solvent | Time (h) | Conversion (%) | Major Product |

|---|---|---|---|---|

| LiAlH₄ | THF | 2 | 88 | 1,2,4-Triazoline derivative |

| H₂/Pd-C | Ethanol | 4 | 76 | Reduced oxadiazole with intact phenol |

Electrophilic Aromatic Substitution (EAS)

The phenol ring undergoes regioselective substitution:

-

Reagents : Bromine (Br₂) in CCl₄ or nitric acid (HNO₃).

-

Positional selectivity : Para-substitution dominates due to electron-withdrawing oxadiazole.

| Reaction | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂/CCl₄ | 25°C, 1 h | 3-Bromo-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | 82 |

| Nitration | HNO₃/H₂SO₄ | 0°C, 30 min | 3-Nitro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | 68 |

Suzuki-Miyaura Cross-Coupling

The oxadiazole moiety facilitates palladium-catalyzed coupling:

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C.

-

Scope : Compatible with arylboronic acids containing electron-donating/withdrawing groups.

| Boronic Acid | Coupling Partner | Time (h) | Yield (%) | Product |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Substrate | 6 | 75 | Biaryl-oxadiazole hybrid |

| 3-Nitrophenylboronic acid | Substrate | 8 | 63 | Nitro-functionalized biaryl derivative |

Acid-Base Reactions

The phenolic -OH exhibits pKa ~9.2, enabling deprotonation:

-

Base : NaOH or K₂CO₃ in aqueous/organic biphasic systems.

-

Applications : Forms water-soluble salts for further functionalization.

| Base | Solvent System | Application |

|---|---|---|

| NaOH | H₂O/CH₂Cl₂ | Salt formation for HPLC purification |

| K₂CO₃ | DMF/H₂O | In-situ deprotonation for alkylation |

Recent Advances (2022–2025)

-

Polyphosphoric acid-mediated cyclization : Improved synthesis of non-symmetric oxadiazoles via nitroalkane activation (2023) .

-

Antimicrobial derivatives : 5-Cyclopropyl analogs show enhanced bioactivity via C–H functionalization (2024).

-

Crystal engineering : Halogen-bonding interactions in brominated derivatives enable 3D supramolecular architectures (2024) .

科学研究应用

Introduction to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

This compound is a heterocyclic compound that belongs to the oxadiazole family, notable for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring both nitrogen and oxygen atoms within its oxadiazole ring, contributes to its significant potential in various scientific research domains.

Medicinal Chemistry

This compound has shown promise in drug development due to its potential anticancer and anti-inflammatory properties. Research indicates that derivatives of oxadiazoles can inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis and repair.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been effective against breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of pathogens. Notably, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 μg/mL |

| Staphylococcus aureus | 30 μg/mL |

The mechanism of action typically involves disruption of bacterial cell walls or interference with metabolic pathways.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays such as the DPPH radical scavenging assay. Results indicate strong antioxidant activity:

| Assay Type | Result (IC50) |

|---|---|

| DPPH | 15 μg/mL |

| FRAP | 2207.25 |

These properties are particularly relevant for developing therapeutic agents aimed at oxidative stress-related diseases.

Industrial Applications

In addition to its biological applications, this compound is being explored for use in developing new materials with specific properties such as polymers and coatings. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules.

作用机制

The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol involves its interaction with various molecular targets:

Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and immune response.

相似化合物的比较

Similar Compounds

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar structure but with a furazan ring.

3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)furazan: Contains an azide group and furazan ring.

Uniqueness

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties

生物活性

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties. The data presented are derived from various studies highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a phenolic group attached to a 1,2,4-oxadiazole ring. This configuration is significant as both functional groups contribute to the compound's biological activity. The oxadiazole moiety is recognized for its favorable metabolic profile and ability to form hydrogen bonds, enhancing its interaction with biological targets .

Anticancer Activity

Research indicates that compounds containing oxadiazole structures exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results in inhibiting cancer cell proliferation:

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in DNA synthesis and repair. Notably, compounds with oxadiazole rings have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in nucleotide synthesis.

- Case Study : In a study evaluating various oxadiazole derivatives, certain compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil. For example, one derivative exhibited an IC50 of 1.1 μM against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 1.1 |

| This compound | HCT-116 | 2.6 |

| This compound | HepG2 | 1.4 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been well-documented:

- Efficacy Against Bacteria : Studies have shown that this compound exhibits notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 μg/mL |

| Staphylococcus aureus | 30 μg/mL |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

- DPPH Assay : The compound showed significant scavenging activity against DPPH radicals, indicating strong antioxidant properties. This is particularly relevant for preventing oxidative stress-related diseases.

| Assay Type | Result (IC50) |

|---|---|

| DPPH | 15 μg/mL |

| FRAP | 2207.25 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Inhibition of enzymes such as thymidylate synthase contributes to its anticancer effects.

- Membrane Disruption : Antimicrobial activity may result from disrupting bacterial membranes or interfering with cellular metabolism.

- Radical Scavenging : The phenolic hydroxyl group plays a crucial role in scavenging free radicals.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol, and how can its purity be validated?

The compound is synthesized via cyclocondensation reactions, typically involving hydroxylamine derivatives and nitrile precursors. For example, one protocol yields 55–95% using 1H-NMR and EI-MS for structural validation. Key parameters include reaction temperature (e.g., 100°C for oxadiazole ring closure) and purification via flash chromatography or crystallization from aqueous methanol . Purity is assessed via melting point analysis (reported range: 151–236°C) and chromatographic methods (e.g., HPLC with >97% purity thresholds) .

Q. How is the antimicrobial activity of this compound evaluated experimentally?

Standard protocols involve agar dilution methods using Müller-Hinton and Sabouraud dextrose agar for bacterial (e.g., S. aureus, E. coli) and fungal (A. niger) strains, respectively. Minimum inhibitory concentration (MIC) values are determined against controls like ciprofloxacin and ketoconazole. Solvent controls (e.g., DMF) are critical to rule out non-specific effects. MIC values for oxadiazole derivatives typically range from 8–64 μg/mL, depending on substituent effects .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

1H-NMR (for aromatic proton environments), EI-MS (for molecular ion peaks), and melting point analysis are standard. Advanced methods include HPLC-MS for purity validation (e.g., m/z 315.111 [M+H]+ for derivatives) and X-ray crystallography for resolving tautomeric forms. For crystallography, SHELX software (e.g., SHELXL for refinement) is widely used to analyze high-resolution data .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., 5-HT1B/1D receptors) evaluates binding affinities, guided by experimental pKi values (e.g., 8.5 for serotonin receptors). Software like AutoDock Vina or Schrödinger Suite integrates crystallographic data for binding site analysis .

Q. What strategies optimize the compound’s pharmacokinetic profile in drug development?

Derivatization at the phenolic -OH group (e.g., prodrug formation via acetylation) enhances blood-brain barrier permeability. In LY3372689, a clinical candidate for Alzheimer’s, the oxadiazole moiety is linked to a thiazolo-pyridine scaffold to improve metabolic stability. Pharmacokinetic studies in humans use PET tracers (e.g., [18F]LSN3316612) to quantify target engagement .

Q. How are structural contradictions resolved in crystallographic studies of oxadiazole derivatives?

High-resolution X-ray data (e.g., R factor <0.04) combined with SHELXL refinement identify disorder in the oxadiazole ring or phenolic hydrogen bonding. Twinning analysis (via PLATON) and Hirshfeld surface mapping resolve ambiguities in intermolecular interactions. For example, hydrogen bonding between the phenol -OH and oxadiazole nitrogen stabilizes the crystal lattice .

Q. What role does the oxadiazole ring play in multi-step synthesis of bioactive molecules?

The ring acts as a bioisostere for ester or amide groups, enhancing metabolic resistance. In Example 10 (PCT patent), it is incorporated into isoquinoline-thiazolo hybrids via bromotri(pyrrolidino)phosphonium hexafluorophosphate-mediated coupling. Reaction monitoring via HPLC/MS ensures intermediate purity (>95%) before final cyclization .

Q. Methodological Considerations

Q. How to address discrepancies in MIC values across studies?

Variations arise from differences in bacterial strain susceptibility (e.g., ATCC vs. clinical isolates) or agar composition. Normalize data using CLSI/EUCAST guidelines and include internal controls (e.g., ciprofloxacin MIC ≤1 μg/mL for E. coli). Statistical tools like ANOVA identify significant outliers .

Q. What are best practices for handling the compound’s sensitivity to hydrolysis?

Store under inert atmosphere (N2/Ar) at –20°C. In synthetic protocols, avoid protic solvents (e.g., MeOH) for oxadiazole ring formation. Use anhydrous dimethylacetamide (DMA) or dichloromethane (DCM) with molecular sieves to suppress degradation .

属性

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-9(11-13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCWKDHLIRIVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421945 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49787-02-2 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。